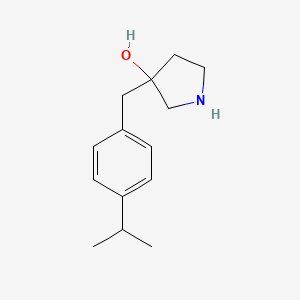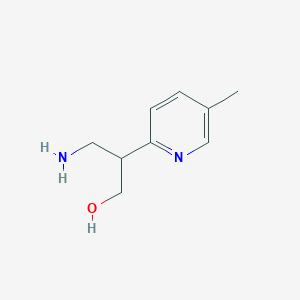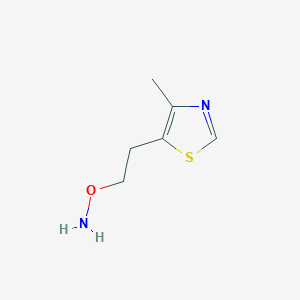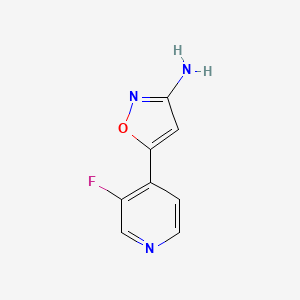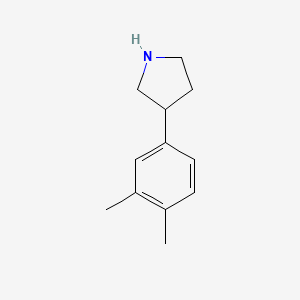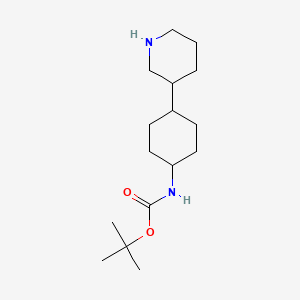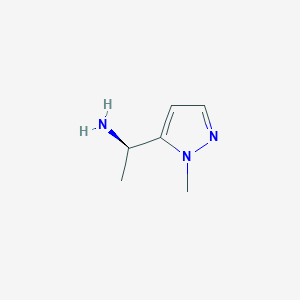
tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a tert-butyl group, an isocyanate group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-isocyanatoethyl methacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions are carried out in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ureas or carbamates.
科学的研究の応用
Tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and stability.
作用機序
The mechanism of action of tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate involves its ability to react with nucleophiles, such as amines and alcohols, through its isocyanate group. This reactivity allows it to form stable urea or carbamate linkages, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
tert-Butyl N-(2-isocyanatoethyl)carbamate: Similar structure but lacks the methyl group.
2-Isocyanatoethyl methacrylate: Contains the isocyanate group but lacks the carbamate functionality.
tert-Butyl carbamate: Contains the tert-butyl and carbamate groups but lacks the isocyanate group.
Uniqueness
Tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications, offering versatility that similar compounds may lack.
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11(4)6-5-10-7-12/h5-6H2,1-4H3 |
InChIキー |
LUEONVAFLOIXBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


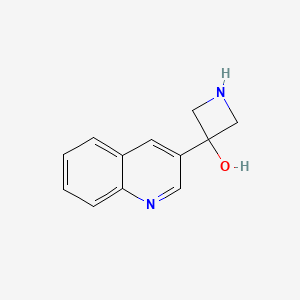

![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)

